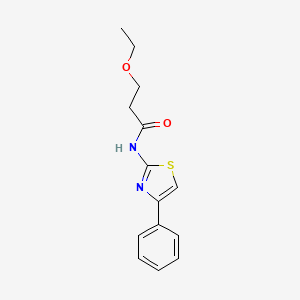![molecular formula C33H33N5O2 B4195666 5-{3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4195666.png)
5-{3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by subsequent functionalization to introduce various substituents. For compounds similar to the one , methods often employ the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by the introduction of the piperazine moiety and additional substituents through various synthetic routes including phase-transfer catalysis, amidation, and alkylation reactions (Ali et al., 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including the one of interest, is characterized by the presence of a benzimidazole ring system, which is a fused structure combining benzene and imidazole rings. This core structure is often modified with various substituents that can alter the compound's electronic, steric, and physicochemical properties. X-ray diffraction studies have been instrumental in determining the precise molecular geometry, showcasing how substituents influence the overall molecular conformation and the potential for intermolecular interactions (Özbey et al., 1998).
Chemical Reactions and Properties
Benzimidazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions, depending on the nature of the substituents present on the core structure. These reactions are pivotal for the functionalization of the benzimidazole core, allowing for the introduction of pharmacophoric elements or fluorescent tags for analytical applications. The chemical properties of these compounds are significantly influenced by the nature of the substituents, which can confer varying degrees of lipophilicity, acidity/basicity, and reactivity towards biological targets or analytical reagents (Al-Deeb et al., 2013).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different domains. These properties are directly related to the compound's molecular structure, particularly the presence and position of functional groups. Studies have shown that minor modifications in the molecular structure can lead to significant changes in physical properties, affecting the compound's behavior in biological systems or during chemical synthesis (Sharma et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are essential for understanding the potential applications and limitations of benzimidazole derivatives. These properties are influenced by the electronic structure of the benzimidazole core and the nature of its substituents. Detailed studies on the reactivity patterns offer insights into how these compounds can be further manipulated chemically for desired applications (Vasi et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
5-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O2/c1-24-20-31(40)38-30-15-9-8-14-29(30)37(33(38)28(24)21-34)23-27(39)22-35-16-18-36(19-17-35)32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-15,20,27,32,39H,16-19,22-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPWGKGZAVTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[4-(Diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4195587.png)
![N-benzyl-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4195596.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride](/img/structure/B4195618.png)
![2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4195620.png)

![2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4195632.png)
![N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4195641.png)
![N-(tert-butyl)-2-[2-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4195649.png)

![2-{[4-ethyl-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4195662.png)
![N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195672.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4195679.png)